5-Hydroxy-1,3-benzoxathiol-2-one
Overview
Description
5-Hydroxy-1,3-benzoxathiol-2-one is a useful research compound. Its molecular formula is C7H4O3S and its molecular weight is 168.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
A related compound, a benzoxathiole derivative, has been reported to block lipopolysaccharide-induced nuclear factor-kappab activation and nuclear factor-kappab-regulated gene transcription through inactivating inhibitory kappab kinase beta . This suggests that 5-Hydroxy-1,3-benzoxathiol-2-one might have a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
Given its potential role in inhibiting nuclear factor-kappaB activation, it may impact pathways related to inflammation and immune response .
Result of Action
Based on the reported action of a related benzoxathiole derivative, it may have potential anti-inflammatory effects by inhibiting nuclear factor-kappab activation .
Properties
IUPAC Name |
5-hydroxy-1,3-benzoxathiol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSYJLOFQVPBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228075 | |
Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7735-56-0 | |
Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the interaction of 5-Hydroxy-1,3-benzoxathiol-2-one with organic radicals?
A: Research indicates that this compound and its derivatives demonstrate significant reactivity towards α-hydroxyalkyl radicals. [] This reactivity suggests potential antioxidant properties, although further investigation is needed to confirm this.
Q2: Can this compound form chelates with metal ions?
A: Yes, research has shown that this compound can act as a ligand, forming chelates with copper (II) ions. [] These chelates exhibit interesting magnetic properties due to dipole-dipole coupling between the copper (II) ions, resulting in dimeric species formation both at room temperature and in frozen solutions. []
Q3: Are there efficient synthetic routes available for this compound?
A: Yes, several synthetic approaches to this compound and its derivatives have been explored. One method utilizes chrysenequinonecarboxylic acid as a starting material. [, ] Another approach involves a one-step synthesis using quinones and thiourea. [] Additionally, the reaction of 2-aryl-1,4-benzoquinones with potassium O-butyl carbonodithioate provides another route to these compounds. [] Lastly, the reaction of 2-Aryl-1,4-benzoquinones with thiourea has also been investigated as a synthetic pathway. [] These varied synthetic methods highlight the versatility in accessing this class of compounds.
Q4: Has the structure of this compound been studied using electron spin resonance (ESR)?
A: Yes, ESR studies have been conducted on copper(II) chelates of this compound. [] These studies revealed the formation of dimeric species, providing valuable insights into the structural arrangements of these complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.